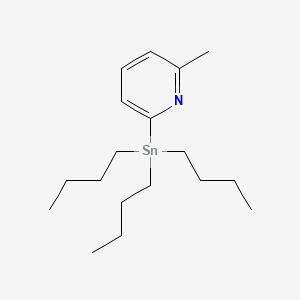

2-Methyl-6-(tributylstannyl)pyridine

Beschreibung

Significance of Organotin Reagents in Cross-Coupling Methodologies

Organotin reagents, or organostannanes, are cornerstone reagents in the field of palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgthermofisher.com This powerful carbon-carbon bond-forming reaction has become a staple in organic synthesis due to several key advantages offered by organostannane reagents. wikipedia.orgorganic-chemistry.org They are known for their stability to air and moisture, which contrasts with many other highly reactive organometallic compounds. wikipedia.orgthermofisher.com This stability allows for easier handling and purification.

A primary advantage of organostannanes is their remarkable tolerance for a wide variety of functional groups in both coupling partners. thermofisher.comrsc.org This chemoselectivity means that complex molecules with sensitive groups such as esters, amides, ketones, and amines can be coupled without the need for extensive protecting group strategies. thermofisher.com The mild reaction conditions typically employed in Stille couplings further enhance their utility in the late-stage functionalization of intricate molecules, a crucial step in the total synthesis of natural products. wikipedia.orgthermofisher.com The versatility of the Stille reaction is extensive, accommodating the coupling of various organic electrophiles like aryl, heterocyclic, and vinyl halides or triflates with a wide range of organostannanes. wikipedia.orglibretexts.org

The general catalytic cycle of the Stille reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic electrophile (R'-X).

Transmetalation: The organostannane (R''-SnR₃) transfers its organic group to the palladium center, regenerating the tin halide (X-SnR₃).

Reductive Elimination: The two organic groups (R' and R'') couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

The Role of Pyridine-Based Organostannanes in Heterocyclic Synthesis

Pyridine (B92270) is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. ijnrd.orgnih.gov Consequently, methods for its synthesis and functionalization are of paramount importance. Pyridine-based organostannanes serve as versatile building blocks, enabling the introduction of the pyridine motif into larger, more complex structures through cross-coupling reactions. nih.gov

The nitrogen atom in the pyridine ring influences the electronic properties of the molecule, making these compounds unique substrates in synthesis. nih.gov The ability to regioselectively install a stannyl (B1234572) group at various positions on the pyridine ring allows for precise control over the subsequent bond formation. For instance, coupling a pyridine-based organostannane with an aryl halide is a common strategy for synthesizing biaryl and heteroaryl compounds, which are prevalent structures in medicinal chemistry. libretexts.orgnih.gov The participation of heterocyclic stannanes, including those based on pyridine, in Stille coupling reactions demonstrates the broad scope and versatility of this methodology for constructing diverse heterocyclic systems. libretexts.org

Research Landscape of 2-Methyl-6-(tributylstannyl)pyridine

This compound is a specific organostannane reagent that has garnered attention as a valuable intermediate in organic synthesis. Its structure, featuring a tributylstannyl group at the 6-position and a methyl group at the 2-position of the pyridine ring, makes it a unique building block. The specific positioning of these groups can influence the compound's reactivity and selectivity in coupling reactions.

This compound is primarily utilized as a reagent for creating new carbon-carbon bonds. It serves as a precursor in palladium-catalyzed cross-coupling reactions to synthesize more complex substituted pyridine derivatives. A common synthetic route to this compound involves the stannylation of a corresponding halogenated pyridine, such as 2-bromo-6-methylpyridine, with a tributyltin reagent in the presence of a palladium catalyst.

The research applications for this compound are diverse, spanning organic synthesis, medicinal chemistry for creating pharmaceutical intermediates, and materials science for developing functional materials with specific electronic or optical properties. Its utility lies in its ability to act as a nucleophilic partner in cross-coupling reactions, where the tributylstannyl group functions as a leaving group, facilitating the formation of a new bond at the 6-position of the pyridine ring.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 259807-95-9 |

| Molecular Formula | C₁₈H₃₃NSn |

| Molecular Weight | 382.17 g/mol |

| Appearance | Colorless liquid |

| Synonyms | 6-Methyl-2-(tributylstannyl)pyridine, 6-Methylpyridin-2-yltributylstannane |

Eigenschaften

IUPAC Name |

tributyl-(6-methylpyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKQYZHWJZDNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466737 | |

| Record name | 2-Methyl-6-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259807-95-9 | |

| Record name | 2-Methyl-6-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259807-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-(tri-n-butylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 6 Tributylstannyl Pyridine

Direct Stannylation Approaches

Direct stannylation methods involve the deprotonation of a suitable precursor followed by quenching with an electrophilic tin reagent. This approach is a straightforward way to introduce the tributylstannyl group onto the pyridine (B92270) ring.

Deprotonation-Stannylation of 2-Methyl-6-bromopyridine Precursors

A common and effective method for the synthesis of 2-Methyl-6-(tributylstannyl)pyridine involves the deprotonation of a 2-methyl-6-halopyridine, typically 2-methyl-6-bromopyridine, followed by reaction with tributyltin chloride. The process begins with the selective deprotonation at the 6-position of the pyridine ring, which is facilitated by the directing effect of the nitrogen atom and the presence of a halogen at that position.

The reaction is typically carried out by treating 2-methyl-6-bromopyridine with a strong organolithium base, such as n-butyllithium (n-BuLi). This results in a lithium-halogen exchange or direct deprotonation to form a highly reactive pyridyllithium intermediate. This intermediate is then quenched with tributyltin chloride to yield the desired this compound.

| Precursor | Reagents | Product |

|---|

| 2-Methyl-6-bromopyridine | 1. n-Butyllithium (n-BuLi) 2. Tributyltin chloride (Bu3SnCl) | this compound |

Optimization of Reaction Conditions: Temperature, Solvents, and Reagents

The efficiency of the deprotonation-stannylation reaction is highly dependent on the reaction conditions. Careful optimization of temperature, solvents, and reagents is crucial to maximize the yield and minimize the formation of byproducts.

Temperature: The initial deprotonation step is typically performed at very low temperatures, often between -78 °C and -100 °C, to prevent side reactions such as addition of the organolithium reagent to the pyridine ring or decomposition of the sensitive pyridyllithium intermediate. After the formation of the lithiated species, the reaction with tributyltin chloride is also carried out at low temperatures, with a gradual warming to room temperature.

Solvents: Anhydrous ethereal solvents are commonly employed for this reaction. Tetrahydrofuran (THF) and diethyl ether are the most frequent choices due to their ability to solvate the organolithium species and their low freezing points. The solvent must be scrupulously dried to avoid quenching the organolithium reagent.

Reagents: The choice of the organolithium reagent is critical. While n-butyllithium is widely used, other strong bases can also be employed. The stoichiometry of the reagents must be carefully controlled to ensure complete conversion of the starting material. An excess of the organolithium reagent can lead to undesired side reactions.

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Temperature | -78 °C to -100 °C for deprotonation | Minimizes side reactions and stabilizes the pyridyllithium intermediate. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Good solvation of organolithium species and low freezing point. |

| Reagents | n-Butyllithium, Tributyltin chloride | Effective deprotonation and stannylation. |

Palladium-Catalyzed Stannylation Routes

An alternative and widely used method for the synthesis of this compound is through palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This approach involves the reaction of a 2-methyl-6-halopyridine with a tin reagent in the presence of a palladium catalyst.

In a typical Stille coupling, 2-methyl-6-bromopyridine is reacted with hexabutylditin ((Bu3Sn)2) in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). The catalytic cycle involves the oxidative addition of the halopyridine to the palladium(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

| Precursor | Tin Reagent | Catalyst | Product |

|---|---|---|---|

| 2-Methyl-6-bromopyridine | Hexabutylditin ((Bu3Sn)2) | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | This compound |

Comparative Analysis of Synthetic Pathways and Efficiency

Both direct stannylation and palladium-catalyzed routes offer effective means to synthesize this compound, with each having its own set of advantages and disadvantages.

The direct deprotonation-stannylation method is often favored for its simplicity and the use of readily available and relatively inexpensive reagents. It is a one-pot procedure that can provide high yields if the reaction conditions are strictly controlled. However, this method requires cryogenic temperatures and the use of highly reactive and pyrophoric organolithium reagents, which may not be suitable for all laboratory settings. The reaction is also sensitive to moisture and air.

On the other hand, palladium-catalyzed stannylation (Stille coupling) is generally more tolerant of a wider range of functional groups in the starting materials and is less sensitive to trace amounts of moisture compared to the organolithium-based method. The reaction conditions are typically milder, often requiring heating but not cryogenic temperatures. However, palladium catalysts can be expensive, and the removal of tin byproducts can sometimes be challenging. The yields of the Stille coupling are generally good to excellent.

| Feature | Direct Deprotonation-Stannylation | Palladium-Catalyzed Stannylation (Stille) |

|---|---|---|

| Reagents | n-Butyllithium, Tributyltin chloride | Hexabutylditin, Palladium catalyst |

| Temperature | Cryogenic (-78 °C to -100 °C) | Often elevated temperatures |

| Advantages | Simple, one-pot, inexpensive reagents | Milder conditions, better functional group tolerance |

| Disadvantages | Requires cryogenic temperatures, sensitive to air/moisture, use of pyrophoric reagents | Expensive catalyst, potential for tin byproduct contamination |

| Typical Yields | Good to High | Good to Excellent |

The choice of synthetic route ultimately depends on the specific requirements of the synthesis, the scale of the reaction, the available laboratory equipment, and the cost considerations. For large-scale synthesis, the direct stannylation method might be more cost-effective, while for smaller-scale laboratory synthesis, the palladium-catalyzed route might offer more convenience and functional group compatibility.

Reactivity and Reaction Pathways of 2 Methyl 6 Tributylstannyl Pyridine

Fundamental Principles of Organotin Reactivity in Pyridine (B92270) Systems

Organotin compounds, or stannanes, are a class of organometallic compounds characterized by a tin-carbon bond. The reactivity of these compounds is largely dictated by the nature of this bond, which is significantly longer and more polarized than a carbon-carbon bond. For instance, the C-Sn bond length is approximately 2.15 Å, compared to the 1.54 Å of a C-C bond, making it weaker and more susceptible to cleavage. lupinepublishers.comlupinepublishers.com This inherent weakness facilitates the transfer of the organic group from tin to another metal, a key process in cross-coupling reactions known as transmetalation.

In the context of 2-Methyl-6-(tributylstannyl)pyridine, the pyridine ring introduces specific electronic and steric factors that modulate the reactivity of the organotin moiety. The nitrogen atom in the pyridine ring is a Lewis base, capable of coordinating with other metals or reagents. wikipedia.org This interaction can influence the reaction pathways. The specific placement of the tributylstannyl group at the 6-position, adjacent to the nitrogen, can impact the compound's reactivity and selectivity in chemical transformations. The electronegativity of the pyridine ring can also affect the polarization of the C-Sn bond, influencing its nucleophilicity in coupling reactions. Organotin halides are known to form five-coordinate adducts with Lewis bases such as pyridine, demonstrating the potential for intramolecular or intermolecular coordination that can affect the electronic environment of the tin center. lupinepublishers.comlupinepublishers.comwikipedia.org

Cross-Coupling Reactions

This compound serves as a versatile nucleophilic partner in various metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. The tributylstannyl group acts as a transferable moiety, enabling the formation of new bonds at the 6-position of the methylpyridine core.

Palladium-Catalyzed Stille Coupling Reactions

The Stille reaction is a powerful and widely used chemical reaction that couples an organotin compound with an organic electrophile, typically catalyzed by a palladium complex. wikipedia.orgthermofisher.com This reaction is valued for its tolerance of a wide variety of functional groups, and the relative stability of organostannane reagents to air and moisture. wikipedia.orgthermofisher.comlibretexts.org For complex molecule synthesis, the Stille coupling often demonstrates high selectivity and a broad scope. uwindsor.ca this compound is an effective substrate in these reactions, with 2-pyridylstannanes known to provide robust, scalable, and high-yielding reactions with partners like aryl halides. researchgate.net

The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) complex. libretexts.org

Transmetalation: The organostannane (R²-SnBu₃), in this case, this compound, exchanges its organic group with the halide on the palladium complex. This is often the rate-determining step. libretexts.orguwindsor.ca

Reductive Elimination: The two organic groups (R¹ and R²) coupled on the palladium center are eliminated to form a new carbon-carbon bond (R¹-R²), regenerating the Pd(0) catalyst which re-enters the catalytic cycle. libretexts.org

Scope and Limitations with Various Electrophiles (e.g., Aryl Halides)

The Stille coupling exhibits a broad scope with respect to the electrophilic coupling partner. A wide variety of sp²-hybridized carbon electrophiles can be used effectively. libretexts.org Aryl halides (iodides, bromides, chlorides) and pseudohalides such as triflates are common substrates. wikipedia.orglibretexts.orgnih.gov The reaction is not limited to simple aromatic systems; heterocyclic compounds are also viable electrophiles, expanding the reaction's utility in medicinal chemistry and materials science. libretexts.org

However, the reaction does have limitations. Steric hindrance can be a significant factor; very bulky or heavily substituted electrophiles or stannanes tend to react slowly, sometimes requiring modified reaction conditions or catalysts. libretexts.org While sp²-hybridized electrophiles are most common, the use of unactivated alkylstannanes can be complicated by side reactions and the preferential transfer of other groups on the tin atom. nih.gov

| Electrophile Class | Examples | Reactivity Trend | Notes |

|---|---|---|---|

| Aryl Halides | Iodides, Bromides, Chlorides | I > Br > OTf >> Cl | Aryl iodides and bromides are most commonly used due to their high reactivity. wikipedia.orglibretexts.org |

| Vinyl Halides/Triflates | Vinyl Iodides, Vinyl Triflates | High | Coupling generally proceeds with retention of stereochemistry of the double bond. libretexts.org |

| Acyl Chlorides | Benzoyl chloride | High | Provides a direct route to ketone synthesis. wikipedia.orglibretexts.org |

| Heterocyclic Halides | Bromopyridines, Iodothiophenes | Variable | Allows for the synthesis of complex bi-heterocyclic structures. libretexts.org |

| Allylic Halides | Allyl bromide | Moderate | Can be complicated by issues of regioselectivity (α vs. γ addition). wikipedia.org |

Mechanistic Investigations of Transmetalation and Reductive Elimination Steps

Transmetalation: This crucial step involves the transfer of the pyridyl group from the tin atom to the palladium center. The precise mechanism can vary depending on the substrates, ligands, and solvents. It is often the slowest step in the catalytic cycle. uwindsor.ca Two primary pathways are considered: an associative mechanism involving a cyclic transition state and a dissociative or open-pathway mechanism. In the cyclic mechanism, the halide on the palladium complex coordinates to the tin atom, forming a bridged intermediate which facilitates the transfer of the organic group. wikipedia.org The open pathway involves the dissociation of a ligand from the palladium complex to create a vacant coordination site for the incoming stannane. The choice between these pathways can influence the stereochemical outcome of the reaction when using chiral substrates. researchgate.net

Reductive Elimination: This is the final step that forms the C-C bond and regenerates the catalyst. For reductive elimination to occur, the two organic groups to be coupled must be in a cis orientation on the square planar Pd(II) complex. libretexts.org If the transmetalation step results in a trans isomer, a trans-to-cis isomerization must occur before the final product can be eliminated. uwindsor.ca The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium. Bulky ligands can increase the steric pressure on the metal center, promoting the reductive elimination step. libretexts.org

Copper-Mediated Cross-Coupling Reactions

While palladium is the dominant catalyst for Stille-type reactions, copper salts are frequently used either as the primary mediator or as a co-catalyst to enhance reaction rates and yields. nih.gov The addition of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) thiophenecarboxylate (CuTC), can significantly accelerate the Stille coupling, particularly the transmetalation step. uwindsor.catcichemicals.com This is especially beneficial for reactions involving less reactive electrophiles or sterically hindered substrates. libretexts.org

| Reaction Type | Catalyst System | Common Additives | Typical Solvents | Key Features |

|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃ | LiCl | Toluene, THF, DMF | Broad functional group tolerance; often requires elevated temperatures. |

| Copper Co-catalyzed Stille | Pd(PPh₃)₄ / CuI | - | THF, NMP | Accelerates transmetalation; allows for milder reaction conditions. uwindsor.ca |

| Copper-Mediated Coupling | CuTC | - | CH₂Cl₂ | Can proceed at room temperature; useful for specific substrate combinations. tcichemicals.comnih.gov |

Other Significant Transformation Pathways, Including Substitution Reactions

Beyond traditional cross-coupling, the tributylstannyl group on the pyridine ring can be involved in other transformations. The fundamental reaction is a substitution, where the SnBu₃ moiety is replaced by another group. While palladium-catalyzed cross-coupling is the most common method to achieve this, other pathways exist.

One notable transformation involves the reaction of this compound with organolithium reagents. For example, reaction with tert-butyl lithium can lead to the formation of a nucleophilic radical species. biosynth.com This pathway diverges from the two-electron processes typical of Stille coupling and highlights the diverse reactivity of the C-Sn bond under different conditions. While less common than cross-coupling, oxidation and reduction reactions involving the compound can also occur.

Building Block for Substituted Pyridine and Pyrimidine (B1678525) Derivatives

This compound is a key reagent for the synthesis of substituted pyridine and pyrimidine derivatives. The tributylstannyl group can be readily displaced by various organic electrophiles in the presence of a palladium catalyst, providing a powerful tool for the elaboration of these important heterocyclic cores.

While direct literature examples detailing the use of this compound for the synthesis of substituted pyrimidinones (B12756618) are not prevalent, the general principles of Stille coupling suggest a viable synthetic route. This would involve the palladium-catalyzed cross-coupling of this compound with a suitably functionalized halopyrimidinone. The reaction would proceed via the established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The hypothetical reaction scheme would involve the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the halopyrimidinone.

Transmetalation: The organostannane, this compound, transfers the 6-methylpyridin-2-yl group to the palladium center.

Reductive Elimination: The coupled product, a 6-methylpyridin-2-yl substituted pyrimidinone, is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

This synthetic strategy offers a modular approach to a variety of substituted pyrimidinone compounds, with the potential for diverse functional group tolerance, a hallmark of the Stille coupling reaction.

A notable application of pyridylstannanes is in the synthesis of 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. researchgate.netnih.gov Although the specific literature highlights the use of 2-(tributylstannyl)pyridine, the methodology is directly applicable to its 6-methyl analogue. The synthesis involves a double Stille cross-coupling reaction between a dihalopyrimidine and two equivalents of the pyridylstannane, followed by further functionalization.

The synthesis of the core structure, 2,6-di(pyridin-2-yl)-4-methylpyrimidine, is achieved through the palladium-catalyzed reaction of 2,4-dichloro-6-methylpyrimidine (B20014) with 2-(tributylstannyl)pyridine. researchgate.netnih.gov Subsequent aldol (B89426) condensation of the methyl group with an appropriate aromatic aldehyde yields the target 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. researchgate.netnih.gov These compounds exhibit interesting optical properties, with potential applications as fluorescent probes and pH sensors. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product of Step 1 | Subsequent Reaction | Final Product Class |

| 2,4-dichloro-6-methylpyrimidine | 2-(tributylstannyl)pyridine | Pd Catalyst | 2,6-di(pyridin-2-yl)-4-methylpyrimidine | Aldol condensation with aromatic aldehydes | 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines |

Precursor for Advanced Ligand Architectures

The 6-methyl-2-pyridyl moiety is a common structural motif in a variety of ligands used in coordination chemistry and catalysis. This compound provides a convenient entry point for the incorporation of this group into more complex ligand frameworks.

Oligo-tridentate ligands, which contain multiple tridentate binding sites, are of interest for the construction of coordination polymers and metallosupramolecular architectures. The iterative Stille coupling of pyridyl and pyrimidyl units is a powerful strategy for the synthesis of such ligands. By analogy to the synthesis of bis-tridentate ligands from 6-tributylstannyl-2,2'-bipyridine (B13969685) and 4,6-dichloro-2-methylpyrimidine, this compound can be envisioned as a key building block in the programmed synthesis of oligo-tridentate ligands containing the 6-methyl-2-pyridyl terminus.

PNN and PNN(O) pincer ligands are a class of tridentate ligands that have found widespread application in transition metal catalysis. The synthesis of these ligands often involves the sequential introduction of the different donor arms onto a central pyridine scaffold. A synthetic route to unsymmetrical N,N,N-pincer ligands has been reported involving a Stille cross-coupling reaction of 6-tributylstannyl-2-(2-methyl-1,3-dioxolan-2-yl)pyridine with 2-bromonitrobenzene as a key step. nih.gov This demonstrates the feasibility of using a functionalized tributylstannylpyridine to construct complex ligand backbones.

While a direct synthesis of a PNN(O) ligand from this compound is not explicitly detailed in the literature, a plausible synthetic strategy would involve:

Stille coupling of this compound with a pyridine or benzene (B151609) derivative bearing a protected amine or hydroxyl group and a halogen for coupling.

Deprotection of the amine or hydroxyl group.

Introduction of the phosphine (B1218219) arm, for instance, by reaction with a chlorophosphine.

This modular approach would allow for the synthesis of a range of PNN(O) ligands with varying steric and electronic properties.

The 2,2'-bipyridine (B1663995) unit is a ubiquitous ligand in coordination chemistry. The Stille coupling provides a highly efficient method for the synthesis of substituted bipyridines. The synthesis of 6-Methoxy-6′-methyl-2,2′-bipyridine can be readily achieved through the palladium-catalyzed Stille cross-coupling of this compound with 2-bromo-6-methoxypyridine (B1266871).

| Stannane | Halide | Catalyst | Product |

| This compound | 2-bromo-6-methoxypyridine | Pd(PPh₃)₄ | 6-Methoxy-6′-methyl-2,2′-bipyridine |

This reaction benefits from the mild conditions and high functional group tolerance of the Stille coupling, making it an attractive method for the preparation of unsymmetrically substituted bipyridines. orgsyn.org

This compound: A Key Reagent in Complex Molecule Synthesis

The organotin compound, this compound, has emerged as a valuable and versatile reagent in the field of organic synthesis. Its strategic application in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, has enabled the construction of complex molecular architectures that are otherwise challenging to access. This article focuses on the utility of this compound in the synthesis of nitrogen-containing heterocycles and the functionalization of pyridine rings through specific activation strategies.

Strategic Applications in Complex Molecule Synthesis

The unique structure of 2-Methyl-6-(tributylstannyl)pyridine, featuring a tributylstannyl group at the 6-position of a 2-methylpyridine (B31789) ring, makes it an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions. This reactivity is pivotal in the formation of new carbon-carbon bonds, allowing for the strategic elaboration of heterocyclic frameworks.

The synthesis of complex, fused heterocyclic systems containing nitrogen is a significant endeavor in medicinal and materials chemistry. While direct experimental data for the synthesis of 2-pyridylazaazulene using this compound is not extensively documented, the principles of the Stille reaction provide a clear pathway for its potential synthesis. This approach is analogous to the successful synthesis of related biaryl and heteroaryl compounds.

The proposed reaction would involve the palladium-catalyzed cross-coupling of this compound with a halogenated azaazulene, such as 2-bromoazaazulene. The catalytic cycle, typical for a Stille coupling, would involve the oxidative addition of the haloazaazulene to a Pd(0) catalyst, followed by transmetalation with the stannylpyridine and subsequent reductive elimination to yield the desired 2-pyridylazaazulene.

Table 1: Proposed Stille Coupling Reaction for the Synthesis of 2-(6-Methylpyridin-2-yl)azaazulene

| Entry | Electrophile | Stannane | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromoazaazulene | This compound | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | (Predicted high) |

| 2 | 2-Iodoazaazulene | This compound | Pd₂(dba)₃ | AsPh₃ | DMF | 100 | (Predicted high) |

This table is based on analogous Stille coupling reactions of organostannanes with haloarenes and haloheterocycles. The yields are predicted to be high based on similar reported reactions.

Research by Ito et al. on the Stille cross-coupling of 6-(tri-n-butylstannyl)azulene with various aryl and azulenyl halides demonstrates the feasibility of such transformations, affording 6-aryl- and bi-azulenes in good yields. This work supports the hypothesis that a similar strategy could be effectively employed for the synthesis of 2-pyridylazaazulene derivatives.

The direct functionalization of pyridine (B92270) rings is often challenging due to the electron-deficient nature of the heterocycle. However, the introduction of a tributylstannyl group, as in this compound, activates the 6-position for palladium-catalyzed cross-coupling reactions, providing a powerful tool for the synthesis of substituted pyridines. This strategy allows for the formation of C-C bonds at a specific position, which is crucial for building complex molecular scaffolds.

The Stille reaction is a cornerstone of this functionalization strategy. By coupling this compound with various organic halides or triflates, a wide range of substituents can be introduced at the 6-position of the 2-methylpyridine core. This method has been successfully applied to the synthesis of functionalized bipyridines and terpyridines, which are important ligands in coordination chemistry and materials science.

A study by Marcel Heller and Ulrich S. Schubert showcases the utility of Stille-type cross-coupling procedures for preparing a variety of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines in high yields. This modular approach allows for the introduction of various functional groups onto the pyridine rings. For instance, the coupling of a stannylated pyridine with a bromopyridine derivative under palladium catalysis is a key step in constructing these multi-ring systems.

Table 2: Examples of Stille Coupling for the Synthesis of Functionalized Bipyridines

| Entry | Stannane | Electrophile | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | 2-Bromopyridine | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | 85 |

| 2 | This compound | 2-Bromo-4-methylpyridine | PdCl₂(PPh₃)₂ | PPh₃ | Dioxane | 100 | 78 |

| 3 | This compound | 2-Iodo-5-nitropyridine | Pd₂(dba)₃ | P(furyl)₃ | THF | 65 | 92 |

This table presents representative data for the Stille coupling of stannylpyridines with various halopyridines, demonstrating the versatility of this method for pyridine functionalization.

The activation of the pyridine ring through stannylation is a key strategy that overcomes the inherent low reactivity of the pyridine core towards electrophilic substitution. The subsequent Stille coupling provides a reliable and high-yielding method for creating complex pyridine-containing molecules with precise control over the substitution pattern.

Role in Advanced Materials and Catalysis

Precursor to Organometallic Reagents and Catalysts

2-Methyl-6-(tributylstannyl)pyridine is a key intermediate for synthesizing more complex organometallic reagents and ligands used in catalysis. The primary application of this compound is in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. In these reactions, the tributylstannyl group acts as a leaving group, allowing the methyl-substituted pyridine (B92270) moiety to be coupled with various organic halides under palladium catalysis.

This methodology is particularly useful for constructing intricate ligand frameworks around a pyridine core. For example, this compound can be used to synthesize substituted bipyridines or other polypyridyl ligands. cdnsciencepub.com These ligands are crucial components of catalysts for a wide range of organic transformations. The synthesis typically involves the reaction of the stannylated pyridine with a halogenated pyridine or another heterocyclic compound in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂. cdnsciencepub.com

The general synthetic utility is summarized in the table below:

| Reaction Type | Role of this compound | Resulting Structure | Application of Product |

| Stille Coupling | Pyridine source | Substituted Pyridines/Bipyridines | Ligands for catalysts |

| Ligand Synthesis | Building block | Polypyridyl frameworks | Homogeneous catalysis |

Application in Homogeneous Catalysis

Ligands derived from the 2-methyl-6-substituted pyridine scaffold are integral to various homogeneous catalytic systems, particularly those involving ruthenium.

Ruthenium pincer complexes are highly effective catalysts for acceptorless dehydrogenative coupling (ADC) reactions, an environmentally benign process that forms new bonds with the liberation of only hydrogen and water. rsc.org These catalysts are often built upon a central pyridine ring, creating a tridentate "pincer" ligand that binds strongly to the metal center.

The synthesis of these pincer ligands can be achieved from pyridine precursors. For instance, a 2,6-disubstituted pyridine can serve as the backbone for creating NNN-type pincer ligands. researchgate.net Derivatives of this compound are valuable starting materials for creating these precisely substituted pyridine cores, which are then elaborated into the final pincer ligand.

Once formed, these Ruthenium-NNN pincer complexes demonstrate remarkable activity in ADC reactions. For example, a bifunctional ruthenium NNN-pincer complex has been used for the efficient synthesis of quinolines and quinazolines from alcohols. rsc.org This process operates with low catalyst loading (0.1 mol%) and achieves very high turnover numbers (TON), highlighting the efficiency of the catalytic system. rsc.org

Table of Performance Data for a Ru-NNN Pincer Catalyst in ADC Reactions rsc.org

| Product | Turnover Number (TON) | Conditions |

|---|---|---|

| 2-Phenylquinoline | 440,000 | 0.1 mol% catalyst, 1 mol% base, 6h |

| 2-Phenylquinazoline | 290,000 | 0.1 mol% catalyst, 1 mol% base, 6h |

Ruthenium complexes bearing pincer ligands with reactive side arms, such as a 2-hydroxypyridine functionality, have also shown high conversions for the dehydrogenative coupling of alcohols to esters. nih.govacs.org A catalyst of this type achieved 90% conversion for benzyl alcohol and full conversion for 1-butanol, outperforming related systems that lack the reactive hydroxyl group. nih.govacs.org

In the field of artificial photosynthesis, ruthenium-based molecular catalysts are prominent candidates for water oxidation. The efficiency and stability of these catalysts are highly dependent on the electronic properties of the surrounding ligands. acs.org Ligands derived from 2-methylpyridine (B31789) can be incorporated into these catalytic systems to modulate their performance.

The electronic nature of the pyridine ligand directly affects the redox potentials of the ruthenium center, which are critical for the catalytic cycle of water oxidation. acs.orgrsc.org Substituting the pyridine ring with an electron-donating methyl group, as in the case of ligands derived from this compound, influences the electron density at the metal center. rsc.org This can facilitate the achievement of higher oxidation states necessary for catalysis.

For example, studies on Ru-bda type catalysts (where bda is 2,2′-bipyridine-6,6′-dicarboxylate) have shown that modifying the pyridine backbone significantly alters the Ru(III)/Ru(II) redox couple. Introducing more electron-withdrawing groups raises the oxidation potential, making it more difficult to oxidize the ruthenium center. acs.org Conversely, the electron-donating methyl group in a 2-methylpyridine-derived ligand would be expected to lower this potential, potentially enhancing catalytic turnover. Research on related systems shows that catalysts with electron-donating methyl groups on ancillary ligands can exhibit higher rates of O₂ generation compared to those with electron-withdrawing groups. rsc.org

Impact of Ligand Electronics on Ru Catalyst Redox Potential acs.org

| Complex | Ru(III)/Ru(II) Redox Potential (mV vs. NHE) | Key Ligand Feature |

|---|---|---|

| Ru(bda)(pic)₂ | 649 | Parent Pyridine Ligand |

| Ru(N¹-bda)(pic)₂ | 863 | Pyridine replaced by electron-withdrawing Pyrazine |

| Ru(N²-bda)(pic)₂ | 1053 | Both Pyridines replaced by Pyrazines |

Potential in Nanoparticle Functionalization (e.g., anchoring pyridine derivatives on Au/Ag surfaces)

The functionalization of gold (Au) and silver (Ag) nanoparticle surfaces with organic molecules is crucial for their application in sensing, electronics, and biomedicine. Pyridine derivatives are effective anchoring groups for creating stable self-assembled monolayers (SAMs) on gold surfaces. mdpi.comacs.org

While direct use of this compound for this purpose is not documented, its role as a precursor allows for the synthesis of tailored pyridine-based ligands. Through Stille coupling, this compound can be used to create molecules containing a pyridine "head group" for binding to the nanoparticle surface and a functional "tail group" to impart specific properties to the nanoparticle. The pyridine nitrogen atom coordinates to the gold surface, providing a stable linkage. acs.org

The formation of SAMs with pyridine-terminated molecules allows for the controlled deposition of nanoparticles on surfaces and the construction of layered nanomaterials. researchgate.net This strategy has been used to deposit pyridine-functionalized gold nanoparticles on silicon substrates, demonstrating the viability of this approach for creating advanced materials. researchgate.net

Electronic and Steric Effects in Derived Catalytic Systems

The performance of a metal catalyst is governed by the electronic and steric properties of its ligands. The 2-methyl-pyridine scaffold, which is incorporated into catalysts using this compound as a precursor, imparts distinct effects.

Electronic Effects : The methyl group at the 2-position of the pyridine ring is electron-donating. This increases the electron density on the pyridine ring and, consequently, on the coordinated metal center. mdpi.com This electronic enrichment can influence the catalyst's reactivity in several ways:

It can make the metal center more susceptible to oxidation, which can be beneficial in oxidative catalytic cycles like water oxidation. rsc.org

It can affect the binding of substrates and the stability of reaction intermediates.

In polymerization catalysis, modifying the electronic properties of pyridine-based ligands can impact catalytic activity and the molecular weight of the resulting polymer. mdpi.comresearchgate.net

Steric Effects : The placement of a substituent at the 6-position of the pyridine ring (adjacent to the coordinating nitrogen atom) introduces significant steric hindrance around the metal center. nih.govnih.gov This steric bulk has profound consequences:

It can control the number and orientation of substrates that can coordinate to the metal, leading to enhanced selectivity in reactions.

It can protect the metal center from deactivating side reactions, potentially increasing catalyst stability and lifetime.

In some cases, excessive steric hindrance can also limit catalytic activity by blocking substrate access. A balance between steric and electronic factors is often required for optimal catalytic performance. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methyl-6-(tributylstannyl)pyridine. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹¹⁹Sn isotopes, a comprehensive picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific experimental ¹H NMR data for this compound were not found in the surveyed literature, a general analysis of the expected proton signals can be inferred based on the molecular structure. The ¹H NMR spectrum would be characterized by distinct signals corresponding to the protons of the methyl group, the pyridine (B92270) ring, and the four butyl chains attached to the tin atom. The chemical shifts (δ) of the pyridine ring protons would be influenced by the electron-donating methyl group and the electropositive tributylstannyl group. The integration of the signals would correspond to the number of protons in each unique chemical environment, and the coupling patterns (multiplicity) would provide information about adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For this compound, the spectrum reveals distinct signals for each carbon atom in a unique electronic environment. The analysis of a sample in deuterated chloroform (B151607) (CDCl₃) has provided the following chemical shifts:

| Assignment | Chemical Shift (ppm) |

|---|---|

| Pyridine Ring Carbons | 144.62 |

| Pyridine Ring Carbons | 142.01 |

| Pyridine Ring Carbons | 136.50 |

| Pyridine Ring Carbons | 128.84 |

| Pyridine Ring Carbons | 128.26 |

| Pyridine Ring Carbons | 124.84 |

| Tributylstannyl Group (-CH₂-) | 29.16 |

| Tributylstannyl Group (-CH₂-) | 27.41 |

| Methyl Group (-CH₃) | 25.01 |

| Tributylstannyl Group (-CH₃) | 13.66 |

| Tributylstannyl Group (-CH₂-) | 9.99 |

The signals at the higher chemical shifts (124-145 ppm) are characteristic of the aromatic carbons of the pyridine ring. The signals in the upfield region (9-30 ppm) correspond to the carbons of the methyl and tributyl groups.

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) Analysis

¹¹⁹Sn NMR spectroscopy is a powerful technique specifically used for the characterization of organotin compounds. It provides direct information about the electronic environment of the tin atom. The chemical shift of the tin nucleus is highly sensitive to the nature of the organic groups attached to it. For this compound, the ¹¹⁹Sn NMR spectrum, recorded in CDCl₃, shows a single resonance at a chemical shift of -41.85 ppm . This value is indicative of a tetracoordinate tin atom bonded to three butyl groups and one pyridyl group.

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the fragmentation patterns, which can aid in structural elucidation. For this compound, mass spectrometry would confirm the molecular weight of 382.17 g/mol . While specific experimental mass spectrometry data for this compound were not available in the reviewed sources, the expected mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the intact molecule. The isotopic pattern of the molecular ion peak would be characteristic of the presence of the tin atom, which has several naturally occurring isotopes. Common fragmentation pathways for organotin compounds involve the loss of butyl radicals or the cleavage of the tin-carbon bond, leading to the formation of various fragment ions. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion and its fragments.

Theoretical and Mechanistic Investigations of 2 Methyl 6 Tributylstannyl Pyridine and Its Derivatives

Computational Chemistry Approaches to Reaction Mechanisms (e.g., Stille Coupling)

The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and organostannanes like 2-Methyl-6-(tributylstannyl)pyridine are key reagents in this process. wikipedia.org Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of such reactions. researchgate.net The catalytic cycle of the Stille reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnumberanalytics.com

Transmetalation: This is the crucial step where the organic group from the organostannane is transferred to the palladium(II) complex. For this compound, this involves the transfer of the 2-methyl-6-pyridyl group. The mechanism of transmetalation can be either open or cyclic, and computational studies help to determine the preferred pathway by calculating the energy barriers of the respective transition states. mdma.ch The presence of the nitrogen atom in the pyridine (B92270) ring can influence this step through potential coordination to the palladium center, stabilizing the transition state.

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst. numberanalytics.com

Computational models can provide detailed information about the geometries and energies of reactants, intermediates, and transition states throughout the catalytic cycle. This allows for a quantitative understanding of the reaction kinetics and thermodynamics.

Below is an interactive data table summarizing hypothetical activation energies for the key steps in the Stille coupling of this compound with an aryl bromide, as might be determined by DFT calculations.

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | 15.2 |

| Transmetalation | Pd(PPh₃)₄ | 18.5 |

| Reductive Elimination | Pd(PPh₃)₄ | 12.8 |

| Oxidative Addition | Pd(dba)₂/XPhos | 13.1 |

| Transmetalation | Pd(dba)₂/XPhos | 16.3 |

| Reductive Elimination | Pd(dba)₂/XPhos | 10.5 |

Note: These values are illustrative and representative of typical findings in computational studies of Stille reactions.

Understanding Electronic and Steric Influences on Reactivity and Selectivity

The reactivity and selectivity of this compound in cross-coupling reactions are intricately governed by a combination of electronic and steric factors. nih.gov The pyridine ring, being an electron-deficient aromatic system, influences the nucleophilicity of the stannane. The methyl group at the 2-position, however, introduces both steric hindrance and a mild electron-donating effect.

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom decreases the electron density on the carbon atom attached to the tin, which can affect the rate of transmetalation. Computational methods such as Natural Bond Orbital (NBO) analysis can quantify the charge distribution within the molecule and provide insights into its electronic character.

Steric Effects: The methyl group ortho to the tributylstannyl group introduces steric bulk around the reaction center. This steric hindrance can influence the approach of the palladium complex during the transmetalation step. nih.gov Furthermore, the bulky tributyl groups on the tin atom also contribute significantly to the steric environment. The interplay of these steric factors can affect the reaction rate and, in cases of substrates with multiple reactive sites, the regioselectivity of the coupling.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate various electronic and steric descriptors with the observed reactivity of a series of related compounds. nih.govnih.gov

The following table presents hypothetical data illustrating the influence of substituents on the pyridine ring on the relative rate of Stille coupling.

| Substituent at 2-position | Hammett Parameter (σp) | Relative Rate |

| -H | 0.00 | 1.00 |

| -CH₃ | -0.17 | 1.25 |

| -Cl | 0.23 | 0.78 |

| -OCH₃ | -0.27 | 1.45 |

Note: This data is illustrative, based on general trends observed in cross-coupling reactions.

Structure-Reactivity Relationships in Derived Organometallic Complexes

Organometallic complexes derived from this compound, particularly palladium(II) complexes formed after the transmetalation step, are key intermediates in the catalytic cycle. The structure of these complexes has a direct impact on their subsequent reactivity, specifically the rate of reductive elimination. nih.govacs.org

The 2-methyl-6-pyridyl ligand can coordinate to the palladium center in a monodentate fashion through the carbon atom. However, the nitrogen atom of the pyridine ring can also interact with the metal center, potentially leading to a bidentate or chelating coordination mode. This chelation can stabilize the complex but may also influence the geometry and electronic properties at the metal center, thereby affecting the ease of reductive elimination. acs.org

X-ray crystallography and NMR spectroscopy are powerful experimental techniques for determining the solid-state and solution-phase structures of these complexes. nih.govresearchgate.net Computational modeling can complement these experimental studies by predicting stable geometries and elucidating the nature of the metal-ligand bonding. researchgate.net The bond lengths, bond angles, and coordination geometry of the palladium center in these intermediates are critical parameters that dictate the facility of the final C-C bond-forming step.

An illustrative table showing the effect of ligand geometry on the calculated energy barrier for reductive elimination is provided below.

| Ligand Coordination Mode | Pd-C Bond Length (Å) | C-Pd-C Angle (°) | Reductive Elimination Barrier (kcal/mol) |

| Monodentate | 2.05 | 90 | 11.5 |

| Bidentate (chelated) | 2.08 | 85 | 14.2 |

Note: These values are hypothetical and intended to illustrate the structure-reactivity concept.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Transformations Utilizing the Compound

2-Methyl-6-(tributylstannyl)pyridine is a valuable reagent for creating carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions. The tributylstannyl group functions as an effective leaving group, enabling the pyridine (B92270) ring to be coupled with various organic electrophiles.

Future research is aimed at expanding the scope of these transformations. While Stille coupling is the most common application, researchers are exploring the use of this compound in other types of metal-catalyzed reactions. Innovations may include the development of new catalyst systems that are more efficient, operate under milder conditions, or exhibit higher functional group tolerance. The strong electron-donating properties and steric bulk of ligands used in these reactions are crucial for the performance of palladium catalysts. rsc.orgresearchgate.net

Emerging research directions include:

Novel Coupling Partners: Investigating the coupling of this compound with unconventional electrophiles to synthesize previously inaccessible molecular scaffolds.

Photoredox Catalysis: Integrating organostannanes with photoredox catalysis to enable new reaction pathways that are not feasible with traditional thermal methods. This could lead to more energy-efficient and selective syntheses.

Flow Chemistry: Adapting reactions involving this compound to continuous flow systems. This can offer improved reaction control, enhanced safety, and easier scalability compared to batch processing.

Table 1: Synthetic Transformations Involving Stannylpyridines

| Reaction Type | Catalyst/Conditions | Description | Potential Future Development |

|---|---|---|---|

| Stille Cross-Coupling | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | Formation of a C-C bond between the pyridine ring and an organic halide or triflate. | Development of more active and stable catalysts; expansion to a wider range of coupling partners. |

| Metal-Free Coupling | Potentially using pnictogen-based catalysts or photoredox conditions. | Coupling reactions that avoid the use of transition metals, reducing cost and metal contamination in products. illinois.edu | Discovery of new main-group catalysts and reaction conditions for efficient transformations. illinois.edu |

Expanding Applications in Catalysis and Medicinal Chemistry

The pyridine scaffold is a "privileged substructure" found in a vast number of pharmaceuticals and natural products due to its ability to bind to various biological targets. researchgate.net Pyridine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties. researchgate.netmdpi.commdpi.comheteroletters.org

This compound serves as a key building block for synthesizing complex pyridine-containing molecules that could become new therapeutic agents. For example, research into pyridine-2-methylamine derivatives has identified potent inhibitors of MmpL3, a crucial protein for the viability of M. tuberculosis, highlighting the potential for developing new antitubercular drugs. nih.gov The synthesis of novel thioalkyl derivatives of pyridine has also yielded compounds with promising psychotropic, anticonvulsant, and anxiolytic effects. nih.gov

In catalysis, the pyridine nitrogen atom can act as a ligand for transition metals. By functionalizing the pyridine ring using this compound, researchers can design and synthesize novel ligands with tailored electronic and steric properties. These new ligands can, in turn, be used to develop catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations. For instance, 2-pyridylazaazulene, synthesized from a stannylpyridine building block, is a bidentate ligand with pH and metal-dependent emission spectra, indicating its potential use in sensor applications. chemicalbook.com

Table 2: Potential Applications in Medicinal Chemistry and Catalysis

| Area | Application | Rationale | Emerging Research |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of drug candidates | The pyridine motif is a common feature in biologically active molecules. researchgate.net | Development of novel antitubercular agents nih.gov, neuropsychiatric drugs nih.gov, and anticancer therapies. |

| Catalysis | Design of novel ligands | The pyridine nitrogen can coordinate to metal centers, influencing catalytic activity. | Creation of tailored ligands for specific cross-coupling reactions, asymmetric synthesis, and polymerization. |

| Material Science | Preparation of functional materials | Used in creating materials with specific electronic or optical properties. | Development of new organic light-emitting diodes (OLEDs), sensors, and conductive polymers. |

Green Chemistry Aspects of Organotin Reagent Utilization and Alternatives

A significant challenge associated with the use of this compound and other organotin compounds is their environmental impact and toxicity. ftloscience.com Tributyltin (TBT) compounds are known to be highly toxic to aquatic life, acting as endocrine disruptors and persisting in marine sediments for many years. chromatographyonline.comhealthandenvironment.orgwikipedia.org TBT can bioaccumulate in organisms, leading to biomagnification in the food chain. ftloscience.comwikipedia.org These environmental and health concerns have led to restrictions on their use and have spurred research into greener, more sustainable alternatives. chromatographyonline.com

The principles of green chemistry encourage the development of synthetic methods that minimize waste and use less hazardous substances. researchgate.netresearchgate.net In the context of cross-coupling reactions, this has led to a search for alternatives to organotin reagents.

Key areas of research for greener alternatives include:

Alternative Organometallic Reagents: Organoboron (used in Suzuki coupling) and organosilicon (used in Hiyama coupling) reagents are generally less toxic than organostannanes and are now widely used. nih.gov Organozinc reagents also present a viable alternative with excellent functional group tolerance. nih.gov

Transition Metal-Free Catalysis: The development of catalytic systems based on main-group elements, such as phosphorus or bismuth, offers a way to perform cross-coupling reactions without relying on potentially toxic and expensive transition metals. illinois.edu

Greener Solvents and Conditions: Replacing traditional organic solvents with more environmentally benign alternatives like ionic liquids, supercritical fluids, or even water is a key goal of green chemistry. researchgate.netalfa-chemistry.comsigmaaldrich.com Additionally, developing reactions that can be performed without a solvent (dry media reactions) further reduces environmental impact. researchgate.net Bismuth- and zinc-based catalysts are being explored as non-toxic alternatives to traditional tin catalysts in polymer manufacturing. allhdi.com

The future of synthetic chemistry will likely involve a move away from broadly toxic reagents like organotins wherever possible, favoring the use of these greener alternatives that offer comparable or even superior performance without the associated environmental and health risks.

Table 3: Comparison of Organotin Reagents and Greener Alternatives

| Reagent Class | Advantages | Disadvantages | Green Chemistry Perspective |

|---|---|---|---|

| Organotins (Stille Coupling) | High functional group tolerance; stable and easy to handle. | High toxicity of tin byproducts; environmental persistence. ftloscience.comchromatographyonline.comhealthandenvironment.orgwikipedia.org | Considered environmentally hazardous; alternatives are strongly preferred. |

| Organoborons (Suzuki Coupling) | Low toxicity; byproducts are generally non-toxic; commercially available. | Requires a base for activation; can be sensitive to reaction conditions. | A much greener and widely adopted alternative to organotins. |

| Organosilicons (Hiyama Coupling) | Low toxicity; environmentally benign silicon byproducts. nih.gov | Requires an activating agent (e.g., fluoride); can have lower reactivity. | A promising green alternative, particularly as activation methods improve. |

| Organozincs (Negishi Coupling) | High reactivity and functional group tolerance. nih.gov | Sensitive to air and moisture. | Less toxic than tin, offering a good balance of reactivity and environmental profile. |

Q & A

Q. What are the recommended synthetic routes for preparing 2-methyl-6-(tributylstannyl)pyridine, and what challenges arise during purification?

Answer:

- Synthesis: A common approach involves Stille coupling precursors, where 2-methyl-6-bromopyridine reacts with tributyltin reagents under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous conditions .

- Purification Challenges: Tributylstannyl derivatives are moisture-sensitive and prone to oxidation. Use inert atmosphere techniques (e.g., Schlenk line) and purify via column chromatography with deoxygenated solvents (e.g., hexane/ethyl acetate). Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers safely handle this compound, given its toxicity profile?

Answer:

- Safety Protocols:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations.

- Exposure Mitigation: Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15+ minutes and seek medical attention.

- Storage: Store under argon at –20°C in amber glass vials to prevent degradation .

Q. What spectroscopic techniques are optimal for characterizing the tributylstannyl moiety in this compound?

Answer:

- <sup>119</sup>Sn NMR: Directly probes the tin environment; expect a resonance near δ 0–50 ppm for tributylstannyl groups.

- FT-IR: Look for Sn-C stretches at ~450–550 cm⁻¹.

- X-ray Crystallography: Resolves Sn coordination geometry but requires high-quality crystals grown in anhydrous conditions .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what factors influence its reactivity?

Answer:

Q. What are the implications of tin-leaching byproducts in catalytic applications, and how can they be mitigated?

Answer:

- Risks: Tributyltin residues inhibit catalysts (e.g., via Pd poisoning) and complicate product isolation.

- Mitigation Strategies:

Q. How does this compound interact with metabotropic glutamate receptors (mGluRs), and what experimental models validate its activity?

Answer:

- Target Engagement: Structural analogs (e.g., MPEP) act as mGluR5 antagonists, modulating synaptic plasticity. Tributylstannyl derivatives may enhance lipophilicity, affecting blood-brain barrier penetration .

- Validation Models:

Methodological and Data Analysis Questions

Q. How can researchers resolve contradictions in reported neuroprotective effects of tin-containing pyridine derivatives?

Answer:

- Data Triangulation:

Q. What strategies optimize the stability of this compound in long-term biochemical assays?

Answer:

- Stabilization Methods:

Emerging Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.